molecular formula C27H24O4 B11165123 3-benzyl-4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

3-benzyl-4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B11165123
M. Wt: 412.5 g/mol
InChI Key: XDIDRMDCJNWUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound with a complex structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4,7-dimethyl-2H-chromen-2-one with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by the reaction with 4-methylphenylacetic acid under acidic conditions to introduce the 2-oxoethoxy group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: N-bromosuccinimide

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Halogenated compounds

Scientific Research Applications

3-benzyl-4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-benzyl-4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-dimethyl-2H-chromen-2-one
  • 3-benzyl-4,7-dimethyl-2H-chromen-2-one
  • 5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

Uniqueness

3-benzyl-4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H24O4

Molecular Weight

412.5 g/mol

IUPAC Name

3-benzyl-4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one

InChI

InChI=1S/C27H24O4/c1-17-9-11-21(12-10-17)23(28)16-30-24-13-18(2)14-25-26(24)19(3)22(27(29)31-25)15-20-7-5-4-6-8-20/h4-14H,15-16H2,1-3H3

InChI Key

XDIDRMDCJNWUHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC(=CC3=C2C(=C(C(=O)O3)CC4=CC=CC=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.